4-chlorophenyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
4-Chlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that combines a chlorophenyl group, a methoxypropyl chain, and a dioxoisoindole carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl isocyanate with 3-methoxypropylamine to form an intermediate, which is then reacted with phthalic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Chlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
Uniqueness
4-Chlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16ClNO5 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C19H16ClNO5/c1-25-10-2-9-21-17(22)15-8-3-12(11-16(15)18(21)23)19(24)26-14-6-4-13(20)5-7-14/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
MWVYQPNKPCJOLA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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